Propylene glycol diacetate
Overview
Description
Propylene glycol diacetate is a clear, colorless, and viscous organic solvent. It is commonly used in various industrial and pharmaceutical applications due to its excellent solubility and emulsifying properties . The chemical formula for this compound is CH₃CH(OCOCH₃)CH₂OCOCH₃, and it has a molecular weight of 160.17 g/mol .
Mechanism of Action
Target of Action
Propylene glycol diacetate is primarily used as an emulsifier, solubilizer, and solvent in pharmaceutical preparations . It is a non-ionic water-soluble surfactant . Its primary targets are the pharmaceutical compounds that need to be emulsified, solubilized, or dissolved.
Mode of Action
As an emulsifier, this compound helps to stabilize suspensions of oils or fats in water by reducing the surface tension. As a solubilizer, it increases the solubility of a compound in water, enhancing its availability. As a solvent, it dissolves other substances .
Pharmacokinetics
It is known to be a non-ionic water-soluble surfactant , which suggests it may have good bioavailability. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on the specific pharmaceutical preparation it is used in.
Result of Action
The primary result of this compound’s action is to enhance the delivery and effectiveness of pharmaceutical compounds. By acting as an emulsifier, solubilizer, and solvent, it can improve the stability, solubility, and bioavailability of these compounds .
Action Environment
It should also avoid contact with acids, bases, and oxidants . These environmental factors can influence the action, efficacy, and stability of this compound.
Preparation Methods
Propylene glycol diacetate is synthesized through the esterification of propylene glycol with acetic anhydride. The reaction typically requires an acidic catalyst such as sulfuric acid or p-toluenesulfonic acid to promote the esterification process . The reaction conditions involve heating the mixture of propylene glycol and acetic anhydride to a specific temperature, allowing the formation of this compound and water. The water produced during the reaction is continuously removed to drive the reaction towards completion .
Industrial production of this compound follows a similar process but on a larger scale. The reaction mixture is heated in a reactor, and the resulting product is purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Propylene glycol diacetate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Oxidation: This compound can be oxidized to form acetic acid and other oxidation products under specific conditions.
Common reagents used in these reactions include water, acids, bases, and oxidizing agents. The major products formed from these reactions are propylene glycol, acetic acid, and other oxidation or reduction products .
Scientific Research Applications
Propylene glycol diacetate has a wide range of scientific research applications:
Comparison with Similar Compounds
Propylene glycol diacetate is often compared with other similar compounds such as ethylene glycol diacetate, diethylene glycol diacetate, and propylene glycol monomethyl ether acetate .
Ethylene glycol diacetate: Similar in structure but with different physical and chemical properties.
Diethylene glycol diacetate: Has a higher molecular weight and different solubility characteristics.
Propylene glycol monomethyl ether acetate: Used in similar applications but with different solvent properties.
This compound is unique due to its specific solubility and emulsifying properties, making it suitable for a wide range of applications in various industries .
Properties
IUPAC Name |
2-acetyloxypropyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-5(11-7(3)9)4-10-6(2)8/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHOXUWWKVQEJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044827 | |
Record name | Propylene glycol diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID., Colourless liquid; Very mild fruity acetic aroma | |
Record name | 1,2-Propanediol, 1,2-diacetate | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Propylene diacetate | |
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URL | https://haz-map.com/Agents/4702 | |
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Record name | PROPYLENE GLYCOL DIACETATE | |
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Explanation | Creative Commons CC BY 4.0 | |
Record name | Propyleneglycol diacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1954/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
190 °C AT 762 MM HG, 190.00 to 191.00 °C. @ 760.00 mm Hg, 190 °C | |
Record name | 1,2-PROPYLENE DIACETATE | |
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Record name | Propyleneglycol diacetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041605 | |
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Record name | PROPYLENE GLYCOL DIACETATE | |
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Flash Point |
86 °C | |
Record name | PROPYLENE GLYCOL DIACETATE | |
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Solubility |
VERY SOL IN WATER; SOL IN ETHYL ALCOHOL, ETHYL ETHER, 1.00E+05 mg/L @ 25 °C (exp), Solubility in water, g/100ml: 10 (good), Very slightly soluble in water, Soluble (in ethanol) | |
Record name | 1,2-PROPYLENE DIACETATE | |
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Record name | Propyleneglycol diacetate | |
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Record name | PROPYLENE GLYCOL DIACETATE | |
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Record name | Propyleneglycol diacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1954/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.059 AT 20 °C/4 °C, Relative density (water = 1): 1.06, 1.055-1.060 (20°) | |
Record name | 1,2-PROPYLENE DIACETATE | |
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Record name | PROPYLENE GLYCOL DIACETATE | |
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Record name | Propyleneglycol diacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1954/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
Relative vapor density (air = 1): 1.0 | |
Record name | PROPYLENE GLYCOL DIACETATE | |
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Vapor Pressure |
0.57 [mmHg], Vapor pressure, Pa at 20 °C: 30 | |
Record name | 1,2-Propylene diacetate | |
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CAS No. |
623-84-7 | |
Record name | Propylene glycol diacetate | |
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Record name | Propylene glycol diacetate [NF] | |
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Record name | Propylene glycol diacetate | |
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Record name | 1,2-Propanediol, 1,2-diacetate | |
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Record name | Propylene glycol diacetate | |
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Record name | Propane-1,2-diyl diacetate | |
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Record name | PROPYLENE GLYCOL DIACETATE | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
-31 °C | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0943 | |
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Retrosynthesis Analysis
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